3-(Chloromethyl)-3-methyloxane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13ClO |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
3-(chloromethyl)-3-methyloxane |
InChI |
InChI=1S/C7H13ClO/c1-7(5-8)3-2-4-9-6-7/h2-6H2,1H3 |
InChI Key |
UVBNWKDYLGWSEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCOC1)CCl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Chloromethyl 3 Methyloxane
Precursor-Based Approaches to the Oxane Ring System
The formation of the oxane (tetrahydropyran) ring is a critical step in the synthesis of 3-(chloromethyl)-3-methyloxane. This is typically achieved through cyclization reactions of acyclic precursors or by modifying other cyclic structures.
Cyclization Reactions for Six-Membered Cyclic Ethers
The construction of the six-membered ether ring can be accomplished through both intramolecular and intermolecular reactions.
Intramolecular cyclization is a common and effective method for forming cyclic ethers, including oxanes. thieme-connect.de This approach involves a molecule containing both a hydroxyl group and a suitable leaving group, which react internally to form the ether linkage.
The Williamson ether synthesis is a classic example of this type of reaction, where an alkoxide displaces a halide or other leaving group within the same molecule. thieme-connect.debeilstein-journals.org For the synthesis of substituted oxanes, this generally involves a 1,5-halohydrin or a related substrate. The kinetics of these cyclizations are often favorable for the formation of five- and six-membered rings. wikipedia.orgmasterorganicchemistry.com However, competing side reactions, such as elimination, can sometimes reduce the yield. beilstein-journals.org
One strategy to generate the necessary precursor for intramolecular cyclization is through the ring-opening of epoxides. beilstein-journals.orgacs.org For instance, an epoxide can be opened by a nucleophile that contains a latent leaving group. This creates a linear chain with the necessary hydroxyl and leaving groups in the correct positions for a subsequent cyclization to form the oxane ring. acs.org
| Precursor Type | Reaction | Key Features |
| 1,5-Halohydrins | Intramolecular Williamson Ether Synthesis | Base-mediated displacement of a halide by an alkoxide. thieme-connect.debeilstein-journals.org |
| Epoxy Alcohols | Acid- or Base-Mediated Cyclization | Ring-opening of the epoxide followed by intramolecular attack of the hydroxyl group. acs.org |
| Diols | Conversion to Halo-ethers | One hydroxyl group is converted to a leaving group, followed by intramolecular etherification. |
This table summarizes common intramolecular routes to form the oxane ring.
While less common for the direct synthesis of simple substituted oxanes like this compound, intermolecular reactions can be used to construct the carbon skeleton which is later cyclized. For example, the condensation of two smaller molecules could form a diol or a related precursor suitable for subsequent intramolecular cyclization.
Intramolecular Etherification and Ring-Closing Approaches
Functional Group Interconversions on Pre-formed Oxanes
An alternative to building the oxane ring from acyclic precursors is to start with a pre-formed oxane and introduce the desired substituents through functional group interconversions. ub.eduimperial.ac.uk This is a powerful strategy, particularly when suitable oxane starting materials are readily available.
The chloromethyl group (-CH2Cl) is a key functional group in the target molecule. chempanda.com It can be introduced onto a pre-existing 3-methyl-3-hydroxyoxane or a related precursor.
A common method for this transformation is the reaction of a primary alcohol with a chlorinating agent. For instance, 3-hydroxymethyl-3-methyloxetane can be synthesized and subsequently chlorinated. researchgate.netchemicalbook.com The chlorination of a hydroxymethyl group on an oxane ring can be achieved using various reagents, such as thionyl chloride or by converting the alcohol to a good leaving group (like a tosylate or mesylate) followed by nucleophilic substitution with a chloride ion. thieme-connect.de For example, 3-methyl-3-(toluenesulfonyloxymethyl)oxetane can be reacted with a chloride source to yield the chloromethyl derivative. researchgate.net
| Starting Material | Reagent(s) | Product |
| 3-Hydroxymethyl-3-methyloxane | Thionyl Chloride (SOCl₂) or similar chlorinating agents | This compound |
| 3-Hydroxymethyl-3-methyloxane | 1. p-Toluenesulfonyl chloride, 2. Chloride source (e.g., LiCl) | This compound |
This table illustrates methods for introducing the chloromethyl group onto a pre-formed oxane ring.
The methyl group at the 3-position can be introduced at various stages of the synthesis. If starting with an oxane derivative that lacks this methyl group, an alkylation reaction could be employed. For example, deprotonation of an oxanone at the alpha-position followed by reaction with a methylating agent like methyl iodide could install the methyl group. However, for the synthesis of this compound, it is often more straightforward to begin with a precursor that already contains the methyl group, such as 3-methyl-3-oxetanemethanol. chemicalbook.com
Introduction of Chloromethyl Moiety
Stereoselective and Regioselective Synthesis
The creation of a specific stereoisomer of a molecule and the placement of functional groups at desired positions are fundamental challenges in organic synthesis. For this compound, which contains a quaternary stereocenter, these controls are paramount.
Control of Stereochemistry in Oxane Ring Formation
Achieving stereochemical control during the formation of the oxane ring is critical, especially when chiral centers are present. The synthesis of specific stereoisomers of substituted oxanes can be approached through several strategic methodologies, including substrate control, where the stereochemistry of the starting material dictates the outcome, and catalyst control, where a chiral catalyst directs the formation of a particular stereoisomer.
One powerful strategy involves the stereodivergent synthesis of cyclic ethers. This approach can generate either cis- or trans-disubstituted rings from a common precursor by selecting the appropriate enantiomer of a reaction partner. For instance, a rhodium-catalyzed allylic etherification using enantiomerically enriched secondary alkenyl alcohols, followed by ring-closing metathesis, provides a direct route to stereochemically defined cyclic ethers. nih.gov The stereospecificity of such reactions can be dramatically enhanced by modifying the catalyst system, for example, by adding a ligand like trimethylphosphite, which promotes rapid nucleophilic attack before isomerization can occur. nih.gov
Another approach relies on the cyclization of acyclic precursors, such as 1,3-diols, where the stereocenters are already established. acs.org Although the kinetics of forming six-membered rings like oxanes are generally more favorable than for smaller rings, the principles of stereocontrolled synthesis remain similar. acs.org The use of catalysts, including Lewis acids, can be crucial in achieving high stereoselectivity in the ring-closure step for complex structures like spiro-linked oxanes. Organocatalysis has also emerged as a valuable tool for preparing stereochemically pure oxane derivatives, often by bypassing the need for costly classical resolution techniques. vulcanchem.com
Table 1: Methodologies for Stereocontrol in Oxane Synthesis
| Methodology | Description | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Substrate-Controlled Cyclization | The stereochemistry of an acyclic precursor (e.g., a diol) directs the stereochemical outcome of the ring formation. | Pre-synthesized chiral diols | acs.org |
| Stereodivergent Synthesis | A common starting material is used with different chiral reagents to produce different stereoisomers of the final product. | Rhodium complexes, Chiral alkenyl alcohols | nih.gov |
Regiochemical Control in Chloromethylation
Regiochemistry pertains to the control of where a reaction occurs on a molecule. For this compound, this involves ensuring the chloromethyl group is placed at the C3 position. Direct chloromethylation of a pre-formed 3-methyloxane ring is synthetically challenging. Therefore, regiochemical control is most critically applied during the synthesis of the acyclic precursor, which is then cyclized to form the target molecule.
The control of regioselectivity can be managed through several strategies, including steric effects (where reactions are directed to the least hindered position), electronic effects (where the inherent electron distribution of the molecule guides the reaction), and catalyst control. numberanalytics.com In the context of forming substituted ethers, the regiochemistry of ring-opening reactions of precursors like epoxides is often pivotal. researchgate.net The choice of catalyst and reaction conditions can dictate which carbon-oxygen bond of an epoxide is cleaved, thereby determining the final position of functional groups in the resulting alcohol, a common precursor to cyclic ethers. researchgate.net
For instance, the synthesis of the required precursor for this compound could involve the regioselective opening of a substituted epoxide or the functionalization of a diol. The acylative cleavage of unsymmetrically substituted cyclic formals, a related reaction, shows a high degree of regioselectivity, preferentially breaking the less sterically congested C-O bond. researchgate.net This principle of sterically guided reactions is fundamental to achieving regiochemical control in the synthesis of complex acyclic chains destined for cyclization.
Catalytic and Reagent-Controlled Synthetic Protocols
Modern synthetic chemistry heavily relies on catalysts to enhance reaction rates, yields, and selectivity. The synthesis of oxanes is no exception, with Lewis acids, transition metals, and organocatalysts all playing significant roles.
Lewis Acid Catalysis in Cyclic Ether Formation
Lewis acids are electron-pair acceptors that can activate substrates towards nucleophilic attack or facilitate bond cleavage. wikiwand.com They are widely employed in the synthesis of cyclic ethers. nih.gov The mechanism typically involves the coordination of the Lewis acid to a heteroatom (like oxygen) in the substrate. This complexation withdraws electron density, activating the substrate for intramolecular cyclization or for ring-opening reactions that generate precursors for cyclization. wikiwand.commdpi.com
A diverse array of Lewis acids has been proven effective for these transformations. Common examples include boron trihalides (e.g., BCl₃), tin tetrachloride (SnCl₄), and various metal triflates like ytterbium triflate (Yb(OTf)₃). mdpi.com Even lanthanide salts, such as lanthanum(III) nitrate (B79036) hexahydrate, have been shown to be mild and effective catalysts for the cleavage of cyclic ethers with acid chlorides to form chloroesters, which are versatile intermediates. mdpi.com Lewis acid catalysis is not only effective for forming simple oxanes but also for the diastereoselective synthesis of more complex six- to eight-membered cyclic ethers. nih.gov Furthermore, Lewis acids can catalyze the highly regioselective ring-opening of epoxides with various nucleophiles, a key step in building functionalized precursors for oxane synthesis. nih.gov
Table 2: Selected Lewis Acids in Cyclic Ether Synthesis
| Lewis Acid | Application | Reference |
|---|---|---|
| Yb(OTf)₃, La(NO₃)₃·6H₂O | Catalyzes ring-opening of cyclic ethers with acid chlorides. | mdpi.com |
| Sc(OTf)₃ | Promotes cyclization of amides bearing ether groups. | acs.org |
| BF₃, SnCl₄, AlCl₃ | General catalysts for reactions forming C-C and C-O bonds, such as Friedel-Crafts and Diels-Alder reactions, which can build ether precursors. | wikiwand.com |
Transition Metal Catalysis for Functionalization
Transition metal catalysis offers powerful and versatile methods for forming and functionalizing heterocycles. sioc-journal.cn These reactions often proceed with high efficiency and selectivity under mild conditions. rsc.org In the context of oxane synthesis, transition metals can be used in two primary ways: catalyzing the C-O bond formation to close the ring, or functionalizing a pre-existing oxane ring through C-H activation.
A prime example of ring formation is the rhodium-catalyzed intermolecular allylic etherification. This method allows for the stereospecific cross-coupling of allylic carbonates with alcohols to form allylic ethers, which can then be converted to cyclic ethers via ring-closing metathesis. nih.gov This strategy is highly effective for constructing enantiomerically enriched cyclic ethers.
A more contemporary approach involves the direct functionalization of C-H bonds on a heterocycle scaffold. nih.gov This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical route to complex molecules. Palladium-catalyzed C-H arylation, for instance, can activate C-H bonds as native functional handles for cross-coupling. acs.org While challenging, applying such methods to an oxane ring could provide a direct pathway to introduce substituents without deconstructing the ring.
Table 3: Transition Metal Catalysts in Ether Synthesis and Functionalization
| Catalyst System | Transformation | Application | Reference |
|---|---|---|---|
| Rhodium complexes | Allylic Etherification | Stereospecific formation of acyclic ethers as precursors to cyclic ethers. | nih.gov |
| Palladium complexes | C-H Functionalization | Direct introduction of functional groups (e.g., aryl groups) onto a heterocycle. | nih.govacs.org |
Organocatalysis in Oxane Synthesis
Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. scienceopen.com This field has grown rapidly, providing powerful tools for asymmetric synthesis, including the formation of C-O bonds. scienceopen.com Organocatalysts typically operate through two main activation modes: covalent catalysis, where the catalyst forms a temporary covalent bond with the substrate, and non-covalent catalysis, which relies on interactions like hydrogen bonding. scienceopen.com
For oxane synthesis, organocatalysis is particularly valuable for establishing stereocenters with high enantioselectivity. For example, the asymmetric desymmetrization of oxetanes using organocatalysts can produce chiral oxa-heterocycles with high efficiency, including the creation of quaternary stereocenters. nih.gov This highlights the potential for creating the C3-substituted core of this compound with a defined stereochemistry.
Hydrogen-bonding organocatalysts, such as thioureas or chiral phosphoric acids, are particularly effective. They can activate substrates by forming hydrogen bonds, mimicking the active sites of enzymes. scienceopen.com This type of activation can be used to control the stereochemical outcome of cyclization reactions that form the oxane ring, making organocatalysis a key strategy for the asymmetric synthesis of complex cyclic ethers. vulcanchem.com
Reactivity and Mechanistic Investigations of 3 Chloromethyl 3 Methyloxane
Reactivity of the Chloromethyl Group
The reactivity of the chloromethyl group in 3-(chloromethyl)-3-methyloxane is primarily dictated by the principles of nucleophilic substitution and elimination reactions common to primary alkyl halides. The carbon atom bonded to the chlorine atom is electrophilic, making it a target for nucleophiles. However, the structure of this particular molecule presents significant steric hindrance. The chloromethyl group is attached to a quaternary carbon (C3 of the oxane ring), which is a neopentyl-type arrangement. This steric bulk severely hinders backside attack, which is necessary for a standard S(_N)2 reaction, and also destabilizes the formation of a primary carbocation required for an S(_N)1 pathway.
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. These reactions can proceed through two main pathways: a one-step bimolecular mechanism (S(_N)2) or a two-step unimolecular mechanism (S(_N)1). nih.govpressbooks.pub
For this compound, both pathways face significant barriers.
S(_N)2 Pathway: This pathway requires the nucleophile to attack the carbon atom from the side opposite to the leaving group. libretexts.org In this compound, the bulky oxane ring with its methyl group at the C3 position effectively blocks this backside attack. This steric hindrance makes the S(_N)2 reaction extremely slow. youtube.com
S(_N)1 Pathway: This pathway involves the initial departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. libretexts.org The resulting carbocation from this compound would be a primary carbocation, which is highly unstable and energetically unfavorable. Therefore, the S(_N)1 mechanism is also highly unlikely under normal conditions. pressbooks.pubpdx.edu
Specific kinetic and thermodynamic data for the nucleophilic substitution of this compound are not readily found in published literature, likely due to its low reactivity. In general, S(_N)2 reactions follow second-order kinetics, where the rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[substrate][nucleophile]). libretexts.orgpressbooks.pub S(_N)1 reactions follow first-order kinetics, with the rate depending only on the concentration of the substrate (Rate = k[substrate]), as the formation of the carbocation is the slow step. libretexts.orgpressbooks.pub Given the structural impediments of this compound, any substitution reaction would be expected to have a very high activation energy and thus a very slow rate.
The choice of nucleophile and solvent is critical in determining the pathway of a substitution reaction. bits-pilani.ac.inlumenlearning.com
Nucleophile: Strong, unhindered nucleophiles favor S(_N)2 reactions. youtube.com Weak or neutral nucleophiles (like water or alcohols) are more typical for S(_N)1 reactions, where they attack the carbocation intermediate. libretexts.org For a sterically hindered substrate like this compound, even a strong nucleophile would struggle to initiate an S(_N)2 reaction.
Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are known to accelerate S(_N)2 reactions because they solvate the cation but leave the anion nucleophile relatively "naked" and reactive. pdx.edulibretexts.org Polar protic solvents (e.g., water, ethanol) are better at stabilizing both the leaving group anion and the carbocation intermediate, thus favoring the S(_N)1 pathway. lumenlearning.comlibretexts.org
The table below summarizes the general conditions that favor S(_N)1 versus S(_N)2 reactions, although both are difficult for the title compound.
| Factor | S(_N)1 Favored | S(_N)2 Favored | Relevance to this compound |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary, but neopentyl-like; hindered for S(_N)2 and forms unstable carbocation for S(_N)1. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | A strong nucleophile would be required, but is sterically blocked. |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF, DMSO) | Choice of solvent could slightly favor one disfavored pathway over the other. |
| Leaving Group | Good (weak bases, e.g., I⁻, Br⁻) | Good (weak bases, e.g., I⁻, Br⁻) | Chloride is a reasonably good leaving group. |
Stereochemistry is a key feature differentiating S(_N)1 and S(_N)2 reactions. S(_N)2 reactions proceed with an inversion of configuration at the reaction center, often called a Walden inversion. youtube.comyoutube.com S(_N)1 reactions involve a planar carbocation intermediate, allowing the nucleophile to attack from either face, which typically leads to a mixture of enantiomers (racemization) if the carbon is a stereocenter. libretexts.orgvaia.com
However, for this compound, the carbon atom undergoing substitution (the -CH₂Cl carbon) is not a stereocenter. Therefore, concepts of inversion and racemization at the reaction site are not applicable.
Elimination reactions, which form alkenes, are often in competition with substitution reactions. pdx.edu These are favored by strong, sterically hindered bases (which act as bases rather than nucleophiles) and high temperatures. libretexts.orgpearson.com For this compound, an E2 elimination would require a base to abstract a proton from the C3 atom of the oxane ring. This is not possible as C3 is a quaternary carbon with no attached hydrogen atoms.
Therefore, a standard β-elimination reaction is not a possible pathway for this compound.
While specific studies on radical reactions of this compound are not prominent, general principles can be considered. Radical reactions involve species with unpaired electrons and typically proceed via initiation, propagation, and termination steps. The carbon-chlorine bond can be cleaved homolytically by heat or UV light to generate a primary radical. This radical could then participate in further reactions, such as hydrogen abstraction from a solvent or another molecule.
Research on similar structures, like substituted oxetanes, shows that methyl radicals can abstract hydrogen atoms from the ring. rsc.org A similar process could be possible for the oxane analogue, where a radical initiator could lead to hydrogen abstraction from the oxane ring itself, rather than a reaction involving the C-Cl bond directly in the initial step. However, detailed experimental findings for this compound are lacking in the available literature.
Influence of Nucleophile and Solvent Effects
Elimination Reactions
Reactivity of the Oxane Ring System
The reactivity of the 3-(chloromethyl)-3-methyloxetane (B1585086) ring is dominated by its significant ring strain, a characteristic feature of four-membered heterocycles. This strain, arising from distorted bond angles compared to their ideal tetrahedral values, makes the oxetane (B1205548) ring susceptible to reactions that relieve this tension, primarily through ring-opening. sioc-journal.cn The presence of a methyl and a chloromethyl group at the C3 position sterically hinders and electronically influences the reaction pathways.
Ring-Opening Reactions of Oxanes
Ring-opening reactions are the most characteristic transformations for oxetanes, proceeding via cationic, anionic, or neutral pathways depending on the reagents and conditions. sioc-journal.cnresearchgate.net These reactions are fundamental to the use of oxetanes as intermediates in organic synthesis and as monomers in polymer chemistry. ontosight.aichemimpex.com
In the presence of acids, the oxetane oxygen is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack on one of the ring carbons, leading to cleavage of a carbon-oxygen bond. aip.org Theoretical studies using density functional theory (DFT) on oxetane polymerization show that the process is initiated by the attack of an oxygen atom from a neutral oxetane molecule on a carbon atom of a protonated oxetane (an oxetane cation). rsc.orgrsc.org The activation energy for this initial ring-opening step is typically low, indicating that the process is facile. rsc.orgrsc.org
Lewis acids are also effective catalysts for ring-opening. For instance, various Lewis acids can catalyze the ring-opening of oxetanes with reagents like hydrogen peroxide to form 1,3-hydroperoxy alcohols. acs.org The reaction of 3,3-disubstituted oxetanes with isocyanides in the presence of a Lewis acid like BF₃·OEt₂ can also lead to ring-opened products. oup.com For 3-(chloromethyl)-3-methyloxetane, acid-catalyzed opening would be expected to proceed by nucleophilic attack at the less sterically hindered C4 or C2 positions.
The strained oxetane ring is inherently reactive toward a variety of nucleophiles, even without acid catalysis, although stronger nucleophiles or harsher conditions may be required. Mechanistic studies have shown that iodide can mediate a direct, non-reversible, and regioselective ring-opening of oxetanes. nih.gov
The chloromethyl group on 3-(chloromethyl)-3-methyloxetane also provides a reactive site for nucleophilic substitution. ontosight.aicymitquimica.com For example, it readily reacts with sodium azide (B81097) in the presence of a phase-transfer catalyst to produce 3-azidomethyl-3-methyloxetane in high yield. google.com While this specific reaction does not open the ring, it highlights the compound's reactivity with nucleophiles. The ring itself can be opened by various "H-acid" nucleophiles such as water, alcohols, and phenols. google.com The table below summarizes outcomes for nucleophilic reactions with the oxetane core.
Table 1: Examples of Nucleophile-Initiated Reactions with Oxetanes
| Nucleophile/Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Carbon Dioxide | (Salen)CrX complexes | Aliphatic Polycarbonates | acs.org |
| Iodide | - | Ring-opened iodo-alcohols | nih.gov |
| Water, Alcohols, Phenols | With or without catalyst | 1,3-Diols or ether-alcohols | google.com |
Under certain conditions, the ring-opening of substituted oxetanes can be followed by or coupled with skeletal rearrangements to form new heterocyclic systems. A notable example is the base-mediated rearrangement of 3-(nitromethylene)oxetanes. acs.org This reaction is proposed to proceed through deprotonation to form a highly strained oxetene intermediate, which undergoes ring-opening by the nitronate anion and subsequent dehydration to yield an isoxazole-4-carboxaldehyde. acs.org
Lewis acids can also induce rearrangements. The treatment of amide-substituted oxetanes with a Lewis acid can trigger a chemoselective isomerization and ring expansion to form oxazine (B8389632) derivatives. google.com Similarly, rearrangement of an oxetane ester has been observed upon treatment with boron trifluoride etherate. ualberta.ca These pathways suggest that derivatives of 3-(chloromethyl)-3-methyloxetane could potentially be transformed into other, more complex heterocyclic structures.
Nucleophile-Initiated Ring Opening
Isomerization Studies
Isomerization of the oxetane ring itself is not a common process, but structural isomerizations involving ring expansion are documented. The most relevant example is the Lewis acid-catalyzed isomerization of amide-substituted oxetanes into six-membered oxazine derivatives. google.com This transformation represents a significant structural reorganization rather than a simple conformational or stereochemical isomerization, proceeding through a pathway that involves cleavage and re-formation of bonds to expand the ring system.
C–H Activation and Functionalization within the Oxane Framework
Direct functionalization of the oxetane ring's C-H bonds, without ring-opening, offers a powerful method for synthesizing substituted oxetanes. researchgate.net Research has demonstrated that selective C(sp³)–H activation at the C2 position of the oxetane ring can be achieved through decatungstate photocatalysis under mild conditions. researchgate.net The resulting α-oxy radical can be trapped by electron-poor olefins to generate 2-substituted oxetanes. researchgate.net
For oxetanes substituted at the C3 position, such as 3,3-dimethyloxetane, this C-H activation occurs selectively at the unsubstituted C2 and C4 positions. researchgate.netutexas.edu It is therefore expected that the C-H bonds at the C2 and C4 positions of 3-(chloromethyl)-3-methyloxetane would be the primary sites for such functionalization reactions. Mechanistic studies indicate that this hydrogen abstraction can be a reversible process. utexas.edu
Table 2: C-H Activation in the Oxetane Framework
| Reaction Type | Catalyst/Conditions | Position of Activation | Key Finding | Reference |
|---|---|---|---|---|
| Photocatalytic C-H Activation | Decatungstate photocatalysis, UV irradiation | C2 (α-position to oxygen) | Generates α-oxy radicals for further reaction. | researchgate.net |
| H-Abstraction | - | Methine C-H favored | H-abstraction is reversible; sterics can hinder subsequent coupling. | utexas.edu |
Concerted and Stepwise Mechanisms in Transformations of 3-(Chloromethyl)-3-methyloxetane
The reactivity of 3-(chloromethyl)-3-methyloxetane is primarily dictated by two key structural features: the strained four-membered oxetane ring and the chloromethyl group, where the chlorine atom acts as a leaving group. ontosight.ai Transformations of this compound can proceed through either concerted or stepwise mechanisms, largely dependent on the reaction conditions, solvent, and the nature of the attacking nucleophile. science.govdoubtnut.com
Nucleophilic substitution at the chloromethyl group is a prominent reaction pathway. smolecule.com This can occur via a concerted, one-step S(_N)2 mechanism, where the nucleophile attacks the carbon bearing the chlorine atom at the same time as the chloride ion departs. Alternatively, it can follow a stepwise S(_N)1 mechanism, which involves the initial formation of a carbocation intermediate that is subsequently attacked by the nucleophile. doubtnut.com
Due to the inherent ring strain of the oxetane moiety, ring-opening reactions are also a characteristic transformation, representing another class of stepwise mechanisms. acs.orgbeilstein-journals.org These reactions are typically facilitated by Lewis acids or strong nucleophiles and proceed through intermediates, leading to 1,3-difunctional acyclic products. acs.orgacs.org The competition between nucleophilic substitution at the side chain and ring-opening of the oxetane core is a key aspect of the compound's reactivity profile.
Identification of Reaction Intermediates
The mechanism of a given transformation dictates the nature of the reaction intermediates formed.
Carbocation Intermediates: In a stepwise S(_N)1-type solvolysis or substitution reaction, the rate-determining step is the departure of the chloride leaving group to form a primary carbocation intermediate. doubtnut.com While primary carbocations are generally high in energy, the presence of the adjacent ether oxygen in the oxetane ring could potentially offer some stabilization.
Oxonium Ion Intermediates: Acid-catalyzed ring-opening reactions involve the protonation of the oxetane oxygen atom, forming a cyclic oxonium ion intermediate. This positively charged intermediate makes the ring carbons more electrophilic and susceptible to attack by even weak nucleophiles, leading to the cleavage of a C-O bond. beilstein-journals.org
Penta-coordinate Transition States/Intermediates: In a concerted S(_N)2 reaction, the reaction proceeds through a high-energy trigonal bipyramidal transition state where the nucleophile and the leaving group are simultaneously bonded to the carbon atom. This is not a stable intermediate but rather a fleeting state on the reaction coordinate.
The specific intermediates in any given reaction of 3-(chloromethyl)-3-methyloxetane are dependent on the precise reaction pathway taken. For instance, the reaction with sodium azide to form 3-azidomethyl-3-methyloxetane likely proceeds through an S(_N)2 mechanism, thus avoiding a discrete carbocation intermediate. google.com
Transition State Analysis
The transition state is the highest energy point along the reaction coordinate, and its structure and stability determine the reaction's kinetic feasibility.
For a concerted S(_N)2 reaction on the chloromethyl group, the transition state involves the incoming nucleophile and the departing chloride ion positioned at the apical positions of a trigonal bipyramid. The steric hindrance around the reaction center is a critical factor. The presence of the quaternary carbon of the oxetane ring (C3) adjacent to the chloromethyl carbon creates significant steric bulk, which would likely raise the energy of the S(_N)2 transition state and thus slow the reaction rate compared to less hindered primary chlorides.
In a stepwise S(_N)1 reaction, the transition state resembles the carbocation intermediate. The stability of this transition state is influenced by factors that stabilize the resulting carbocation. Polar, protic solvents would be expected to stabilize this transition state, accelerating the rate of an S(_N)1 reaction. doubtnut.com
For ring-opening reactions, the transition state involves the breaking of a C-O bond within the strained ring. The activation energy for this process is lowered by the release of ring strain. acs.org Chlorine substitution is noted to lower the activation energy for thermal decomposition compared to bromine derivatives, indicating it is more reactive.
Reaction Rate and Kinetic Studies
The rate of reactions involving 3-(chloromethyl)-3-methyloxetane is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, solvent effects, and the use of catalysts.
The kinetics of cyclization to form four-membered rings like oxetanes are known to be significantly slower than for analogous three, five, or six-membered rings. acs.org Conversely, the inherent ring strain makes them reactive towards ring-opening. acs.orgbeilstein-journals.org
A practical example of influencing reaction rate is seen in the synthesis of 3-azidomethyl-3-methyloxetane (AMMO) from 3-(chloromethyl)-3-methyloxetane. google.com This nucleophilic substitution reaction is accelerated by the use of a phase-transfer catalyst (PTC) in a heterogeneous aqueous-organic system. google.com The PTC, such as tetra-n-butylammonium bromide, facilitates the transfer of the azide nucleophile from the aqueous phase to the organic phase where the oxetane substrate resides, thereby increasing the reaction rate significantly. google.com Without the catalyst, the reaction between the water-soluble sodium azide and the organic-soluble oxetane would be extremely slow due to the immiscibility of the reactants.
The reaction details are summarized in the table below:
| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 3-(Chloromethyl)-3-methyloxetane | Sodium Azide (NaN₃) | Tetra-n-butylammonium bromide | Water | 96 - 103 | 4.5 | 3-Azidomethyl-3-methyloxetane | 97 | google.com |
The leaving group ability also affects kinetics. The chlorine atom in 3-(chloromethyl)-3-methyloxetane is a moderately good leaving group, but less so than bromine or iodine. Consequently, its reactions are generally slower than those of its bromo- or iodo- analogs under identical conditions.
Derivatization and Advanced Functionalization of 3 Chloromethyl 3 Methyloxane
Introduction of Diverse Functional Groups via the Chloromethyl Moiety
The primary chloromethyl group at the C-3 position is the most reactive site on 3-(Chloromethyl)-3-methyloxane. chempanda.com This C-Cl bond is susceptible to a variety of transformations, most notably nucleophilic substitution, which allows for the straightforward introduction of a wide array of functional groups. smolecule.com
The chloromethyl group serves as an excellent electrophilic handle for reactions with various nucleophiles. This allows for its conversion into other important functional groups such as alcohols, amines, and thiols, which can serve as precursors for further synthetic elaborations.
Alcohols: Treatment of this compound with hydroxide (B78521) salts (e.g., NaOH, KOH) or through hydrolysis under appropriate conditions would yield the corresponding primary alcohol, (3-Methyloxan-3-yl)methanol. This reaction typically proceeds via an SN2 mechanism.
Amines: Reaction with ammonia (B1221849) can produce the primary amine, (3-Methyloxan-3-yl)methanamine. The use of primary or secondary amines as nucleophiles can similarly yield secondary or tertiary amine derivatives, respectively. Such reactions are fundamental in the synthesis of nitrogen-containing compounds.
Thiols and Thioethers: The corresponding thiol derivative, (3-Methyloxan-3-yl)methanethiol, can be synthesized by reacting the parent chloride with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). Alternatively, using thiolates (RS⁻) as nucleophiles leads to the formation of thioethers (sulfides). The conversion of thiols to other derivatives is a valuable process in organic synthesis. cas.cn
| Reaction Type | Nucleophile | Product | Reaction Scheme |
| Hydrolysis | OH⁻ | (3-Methyloxan-3-yl)methanol | |
| Amination | NH₃ | (3-Methyloxan-3-yl)methanamine | |
| Thiolation | SH⁻ | (3-Methyloxan-3-yl)methanethiol |
The carbon-chlorine bond in this compound can be reductively cleaved by active metals to form highly reactive organometallic species. These reagents are powerful carbon-based nucleophiles and bases, pivotal for constructing more complex molecular architectures. libretexts.org
Grignard Reagents: Reaction with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would produce the corresponding Grignard reagent, (3-Methyloxan-3-yl)methylmagnesium chloride. libretexts.org The stability and reactivity of this reagent are enhanced by coordination with the ether solvent. libretexts.org
Organolithium Reagents: Treatment with two equivalents of lithium metal results in the formation of the analogous organolithium reagent, (3-Methyloxan-3-yl)methyllithium. libretexts.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org
A critical consideration when preparing these organometallic reagents is the absolute exclusion of water and other protic functional groups (like alcohols or amines), as they would rapidly protonate and destroy the reagent. libretexts.org
| Metal | Solvent | Organometallic Reagent | General Equation |
| Magnesium (Mg) | Diethyl Ether or THF | (3-Methyloxan-3-yl)methylmagnesium chloride | R-Cl + Mg → R-MgCl |
| Lithium (Li) | Diethyl Ether or Hexane | (3-Methyloxan-3-yl)methyllithium | R-Cl + 2Li → R-Li + LiCl |
The creation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex carbon skeletons. wikipedia.orgiupac.org The chloromethyl group of this compound can participate in such reactions either directly as an electrophile or indirectly after conversion to a nucleophilic organometallic reagent.
As an Electrophile: The compound can undergo coupling reactions with organometallic nucleophiles. For example, organocuprates (Gilman reagents) can displace the chloride to form a new C-C bond. scribd.com
As a Nucleophile (via Organometallics): The Grignard or organolithium reagents derived from this compound are potent nucleophiles. They can react with a wide range of carbon electrophiles, such as aldehydes, ketones, esters, and epoxides, to form new C-C bonds and introduce further functional complexity. libretexts.org For instance, reaction with an aldehyde would yield a secondary alcohol.
Radical Reactions: Under radical conditions, often initiated by reagents like tributyltin hydride (Bu₃SnH) and a radical initiator, the C-Cl bond can be cleaved to generate a carbon-centered radical. libretexts.org This radical can then add to alkenes or alkynes in intermolecular or intramolecular fashion to forge new C-C bonds. libretexts.org
| Reaction Type | Reactant(s) | Product Type |
| Coupling with Organocuprate | R₂CuLi | Alkylated Oxane |
| Reaction of Grignard Reagent | 1. R'CHO (Aldehyde) 2. H₃O⁺ | Secondary Alcohol |
| Radical Cyclization (Hypothetical) | Alkene tether, Bu₃SnH, AIBN | Bicyclic Product |
Formation of Organometallic Reagents
Modifications of the Oxane Ring
While the chloromethyl group is the primary site of reactivity, the oxane ring itself can be targeted for functionalization, although this generally requires more specialized and often harsher reaction conditions. The stability of the tetrahydropyran (B127337) ring makes such modifications challenging but synthetically valuable for creating highly substituted heterocyclic systems.
Introducing substituents onto the oxane ring with control over their spatial orientation (stereoselectivity) is a sophisticated synthetic challenge. Such transformations often rely on directing groups or the inherent conformational preferences of the six-membered ring, which typically adopts a chair conformation. While specific research on this compound is limited, general principles of C-H functionalization can be considered. science.gov For instance, metal-catalyzed C-H activation could potentially be directed by the ring oxygen to functionalize the C-2 or C-6 positions. However, the presence of the C-3 quaternary center would sterically influence the approach of reagents and the conformational dynamics of the ring, adding a layer of complexity to achieving high stereoselectivity.
Ring expansion and contraction reactions allow for the conversion of the six-membered oxane ring into larger or smaller heterocyclic systems. wikipedia.org These transformations are typically driven by the formation of a more stable intermediate or the release of ring strain.
Ring Contraction: A hypothetical route to a five-membered ring (tetrahydrofuran derivative) could be envisioned through a Favorskii-type rearrangement if the chloromethyl group were first converted to a suitable leaving group alpha to a ketone. More direct methods for ring contraction of saturated heterocycles are known but often require specific and complex precursors. wikipedia.orgnih.gov
Ring Expansion: Ring expansion reactions, such as the Tiffeneau–Demjanov rearrangement, could potentially be applied. wikipedia.org This would first require converting the chloromethyl group to an aminomethyl group via the reactions described in section 3.1.1. Diazotization of this amine would generate a primary carbocation, which could trigger a migratory insertion of one of the adjacent ring carbons, leading to a seven-membered oxepane (B1206615) ring. The outcome of such rearrangements is often a mixture of products, including both ring-expanded and unrearranged alcohols. wikipedia.org
These ring-restructuring reactions are speculative for this compound and would require significant empirical investigation to establish feasibility and optimize conditions.
Stereoselective Functionalization of the Oxane Ring
Multi-Component Reactions Incorporating 3-(Chloromethyl)-3-methyloxetane (B1585086)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate complex molecules from simple precursors. Key examples of MCRs include the Ugi and Passerini reactions, which are fundamental in combinatorial chemistry and drug discovery for creating diverse libraries of compounds. organic-chemistry.orgnih.govorganic-chemistry.orgwalisongo.ac.id
The compound 3-(Chloromethyl)-3-methyloxetane possesses a unique structure, featuring a strained four-membered oxetane (B1205548) ring and a reactive chloromethyl group. chemimpex.comcymitquimica.com This combination makes it a versatile building block in organic synthesis and polymer chemistry. chemimpex.com The ring strain of the oxetane moiety and the presence of a good leaving group (chloride) suggest its potential utility as a reactant in various chemical transformations, including nucleophilic substitutions and ring-opening reactions. cymitquimica.comresearchgate.net
Despite the synthetic potential of 3-(Chloromethyl)-3-methyloxetane, a review of the current scientific literature does not provide specific examples or detailed research findings on its direct incorporation as a primary component in multi-component reactions such as the Ugi or Passerini reactions. While MCRs are widely used for the synthesis of heterocyclic compounds, and oxetanes are valuable intermediates in such syntheses, documented instances of 3-(Chloromethyl)-3-methyloxetane participating in a one-pot, multi-component reaction to form a complex adduct are not available in the provided search results. Further research would be necessary to explore and establish the reactivity and applicability of this compound within the framework of multi-component reaction schemes.
Applications in Complex Molecule Synthesis and Chemical Processes
Role as a Key Building Block in Organic Synthesis
3-(Chloromethyl)-3-methyloxetane (B1585086) serves as a fundamental building block in the synthesis of a wide array of organic compounds. chemimpex.com The presence of the reactive chloromethyl group allows for straightforward functionalization through nucleophilic substitution reactions, while the strained oxetane (B1205548) ring can undergo ring-opening reactions, providing pathways to diverse molecular architectures. ontosight.aicymitquimica.com
While direct applications in the total synthesis of specific natural products are not extensively detailed in the provided search results, the utility of oxetane-containing building blocks in medicinal chemistry suggests their importance in creating analogues of biologically active molecules. researchgate.net The incorporation of the 3-methyl-3-methyloxetane moiety can influence the pharmacokinetic properties of a compound. The oxetane ring is often used as a replacement for gem-dimethyl groups to improve metabolic stability in drug candidates. acs.org
3-(Chloromethyl)-3-methyloxetane is a crucial precursor for a variety of advanced synthetic intermediates. chemimpex.com The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution to introduce different functionalities. For instance, it can be converted to its azide (B81097) analogue, 3-azidomethyl-3-methyloxetane (AMMO), in high yield by reacting it with sodium azide in the presence of a phase transfer catalyst. google.com AMMO is an important energetic material precursor. google.com Similarly, it can be used to synthesize diphenylsilane (B1312307) derivatives for advanced materials.
The compound also serves as a starting material for other haloalkyl oxetanes, such as 3-iodomethyl-3-methyloxetane. google.com These halogenated derivatives are valuable intermediates for further synthetic transformations.
Table 1: Examples of Advanced Synthetic Intermediates from 3-(Chloromethyl)-3-methyloxetane
| Starting Material | Reagents | Product | Application of Product | Reference |
| 3-(Chloromethyl)-3-methyloxetane | Sodium azide, tetra-n-butylammonium bromide, water | 3-Azidomethyl-3-methyloxetane (AMMO) | Precursor for energetic polymers | google.com |
| 3-(Chloromethyl)-3-methyloxetane | Diphenylsilane precursors | Diphenylsilane derivatives with oxetane moiety | Advanced materials | |
| 3-Hydroxymethyl-3-methyloxetane (HMMO) | Chlorinating agents | 3-(Chloromethyl)-3-methyloxetane | Intermediate for further functionalization | google.com |
In the realm of polymer chemistry, 3-(chloromethyl)-3-methyloxetane is a key monomer for the synthesis of specialty polymers. chemimpex.comontosight.ai It can undergo ring-opening polymerization to produce polyethers with unique properties. chemimpex.comontosight.ai This process allows for the creation of cross-linked networks that exhibit enhanced thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and other advanced materials. chemimpex.com
Research has shown its use in creating energetic polymers. For example, it is a precursor to poly(3-azidomethyl-3-methyloxetane) (PAMMO), an energetic polymer used in propellants and explosives. researchgate.net Additionally, it has been explored as an additive to improve the water resistance and conductivity of conducting polymer films, such as those based on PEDOT:PSS. researchgate.netmdpi.comresearchgate.net The in situ polymerization of the oxetane within the polymer matrix leads to the formation of a crosslinked network with improved properties. mdpi.com
Preparation of Advanced Synthetic Intermediates
Utilization in Specialized Chemical Transformations
Beyond its role as a building block, 3-(chloromethyl)-3-methyloxetane is utilized in more specialized chemical reactions, leveraging its unique reactivity.
The use of 3-(chloromethyl)-3-methyloxetane itself as a catalyst is not prominently described. However, its derivatives play a role in catalytic processes. For instance, the synthesis of its derivatives can be facilitated by phase-transfer catalysis (PTC), where a catalyst aids the reaction between reactants in different phases. google.comgatech.edu This method is employed in the synthesis of 3-azidomethyl-3-methyloxetane. google.com
While the direct participation of 3-(chloromethyl)-3-methyloxetane in named cross-coupling and annulation reactions is not explicitly detailed in the search results, its derivatives are relevant in this context. Halogenated oxetanes are known to participate in nucleophilic substitution reactions, which are fundamental to many cross-coupling processes. cymitquimica.com The reactivity of the chloromethyl group makes it a suitable electrophile for such reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Studies on Structure and Reactivity
Quantum chemical studies are fundamental to characterizing the molecular properties of 3-(chloromethyl)-3-methyloxetane (B1585086). These calculations provide a quantitative description of its geometry, electron distribution, and orbital interactions, which collectively govern its stability and reactivity.
Electronic structure calculations reveal the distribution of electron density and the nature of chemical bonding within the 3-(chloromethyl)-3-methyloxetane molecule. The presence of a highly strained four-membered oxetane (B1205548) ring, combined with an electronegative oxygen atom and a chlorine atom, creates a unique electronic environment. The carbon-oxygen bonds within the ring are significantly polarized due to the high electronegativity of oxygen, which localizes electron density on the oxygen atom's lone pairs.
The geometry of the oxetane ring is non-planar, adopting a puckered conformation to alleviate the severe ring strain that would be present in a planar structure. This puckering is a characteristic low-energy vibrational mode for small ring systems. The substitution at the C3 position with both a methyl and a chloromethyl group introduces further steric and electronic effects that influence the molecule's final conformation and reactivity. The chloromethyl group, in particular, provides a reactive site for nucleophilic substitution. cymitquimica.com
| Property | Value | Computational Method Reference |
| Molecular Weight | 120.58 g/mol | Computed by PubChem 2.2 nih.gov |
| XLogP3-AA | 1.1 | Computed by XLogP3 3.0 nih.gov |
| Topological Polar Surface Area | 9.2 Ų | Computed by Cactvs 3.4.8.18 nih.gov |
| Complexity | 68.5 | Computed by Cactvs 3.4.8.18 nih.gov |
| Formal Charge | 0 | Computed by PubChem nih.gov |
This table presents data computed through various standard computational chemistry models.
Molecular orbital (MO) analysis, particularly of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. For oxetane derivatives, computational studies are used to determine the energy and distribution of these orbitals. researchgate.net
In a typical analysis of a substituted oxetane, the HOMO is often localized on the electron-rich oxygen atom, while the LUMO may be distributed across the antibonding orbitals of the C-Cl or C-O bonds, making these sites susceptible to nucleophilic attack. For carbazole-functionalized oxetane derivatives, for instance, density functional theory (DFT) has been employed to visualize the HOMO and LUMO contours and their corresponding energy levels. researchgate.net This type of analysis for 3-(chloromethyl)-3-methyloxetane would predict its behavior in chemical reactions, such as the ring-opening polymerization, where nucleophilic attack on a carbon atom adjacent to the ring oxygen is a key step.
Computational chemistry can predict spectroscopic data (e.g., IR, Raman, NMR) that serve as valuable probes for identifying transient species and elucidating reaction mechanisms. While experimental IR and Raman spectra for 3-(chloromethyl)-3-methyloxetane are available, theoretical calculations can assign specific vibrational modes to observed peaks. nih.gov
For example, DFT calculations can be used to compute the vibrational frequencies corresponding to the C-Cl stretch, the oxetane ring-puckering mode, and various C-H and C-O stretches. By comparing these predicted spectra with experimental data obtained during a reaction, chemists can track the consumption of the reactant and the formation of intermediates and products. This is particularly useful in complex processes like polymerization or decomposition, where real-time monitoring can clarify reaction pathways.
Molecular Orbital Analysis
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the complex reaction mechanisms involving 3-(chloromethyl)-3-methyloxetane. By modeling the energy landscape of a reaction, researchers can identify the most probable pathways and characterize the key transition states.
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. researchgate.netmdpi.com For a chemical reaction, the path of lowest energy on this surface from reactants to products is known as the reaction coordinate. Mapping the PES is crucial for understanding reaction dynamics, identifying intermediates, and calculating reaction rates. researchgate.netumn.edu
For reactions involving 3-(chloromethyl)-3-methyloxetane, such as its ring-opening or nucleophilic substitution reactions, computational methods can be used to explore the relevant PES. researchgate.netarxiv.org This allows for the systematic investigation of various possible reaction pathways, which is especially valuable in complex systems where multiple competing reactions can occur. researchgate.net For example, in the thermal decomposition of oxetane derivatives, PES mapping can help determine whether the reaction proceeds through a concerted or stepwise mechanism.
A transition state (TS) is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that pathway. umn.edu Characterizing the geometry and energy of the transition state is essential for calculating the activation energy of a reaction, which is a primary determinant of its rate.
Computational methods, such as DFT, are widely used to locate and characterize transition states. For 3-(chloromethyl)-3-methyloxetane, transition-state theory (TST) calculations can be applied to clarify the dominant pathways in its reactions. For instance, computational modeling can compare the activation energies for different reactive events, such as the nucleophilic attack on the chloromethyl group versus the ring-opening of the oxetane. It has been noted that the chlorine substituent provides a good leaving group for nucleophilic substitutions and lowers the activation energy for thermal decomposition compared to brominated analogs, making it more reactive.
| Parameter | Description | Relevance to 3-(Chloromethyl)-3-methyloxetane |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Lower for thermal decomposition compared to bromo-derivatives. Can be calculated using DFT to compare reaction pathways. |
| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | Defines the steric and electronic requirements for the reaction to proceed. |
| Vibrational Frequencies | Frequencies of molecular vibrations at the transition state. | A single imaginary frequency confirms a true first-order saddle point (a transition state). |
This table illustrates typical parameters derived from transition state calculations to analyze reaction mechanisms.
Reaction Dynamics Simulations
Reaction dynamics simulations are a class of computational methods used to model the time-evolution of a chemical reaction, tracking the motions of individual atoms as bonds are broken and formed. These simulations provide a detailed picture of the reaction pathway and the factors influencing its rate and outcome.
While direct, full-scale reaction dynamics simulations for 3-(Chloromethyl)-3-methyloxetane are not extensively documented in the literature, related computational techniques offer valuable insights into its reactive processes. Methodologies such as Intrinsic Reaction Coordinate (IRC) calculations and Molecular Dynamics (MD) simulations of related systems help to construct a comprehensive understanding of the reaction landscape.
Intrinsic Reaction Coordinate (IRC) Calculations: This method is used to map the minimum energy path connecting a transition state to its corresponding reactants and products. For the cationic polymerization of oxetane, IRC calculations have been employed to verify the computed transition states for each step of the polymerization process. rsc.org These calculations confirm that the identified transition structures indeed connect the monomer-cation complex with the growing polymer chain, ensuring the proposed mechanism is energetically viable. rsc.orgresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are used to compute the equilibrium and dynamical properties of molecular systems by solving the classical equations of motion for a collection of atoms. researchgate.net In the context of oxetane chemistry, MD simulations are often applied to the resulting polymers to predict their physical properties. researchgate.net For instance, simulations on energetic polymers derived from substituted oxetanes have been used to determine properties like the glass transition temperature by observing changes in specific volume with temperature. researchgate.net These simulations provide crucial data on how the structure of the monomer, such as the presence of chloromethyl and methyl groups, influences the characteristics of the final polymer material.
| Computational Method | Purpose in Studying Oxetane Reactions | Key Findings |
| Reaction Dynamics Simulations | To model the real-time atomic motions during a chemical reaction. | Provides a fundamental understanding of plasma-catalyst synergy in other systems, a technique applicable to oxetane reactions. [] |
| Intrinsic Reaction Coordinate (IRC) | To verify that a calculated transition state connects the correct reactants and products on the potential energy surface. researchgate.net | Confirms the pathways for the cationic ring-opening polymerization of oxetane. rsc.org |
| Molecular Dynamics (MD) | To simulate the physical movements of atoms and molecules and predict macroscopic properties of the resulting polymers. researchgate.net | Used to predict thermodynamic properties like glass transition temperature and mechanical properties of polyoxetanes. researchgate.net |
Theoretical Studies on Solvent Effects and Catalysis
The environment in which a reaction occurs, including the choice of solvent and the presence of a catalyst, can dramatically alter its speed and selectivity. Theoretical studies are instrumental in dissecting these influences for the polymerization of 3-(Chloromethyl)-3-methyloxetane.
The following table, based on data from the polymerization of unsubstituted oxetane, illustrates how solvent choice impacts the activation energy (Ea) and reaction heat (ΔH), providing a model for understanding similar effects in the polymerization of its derivatives. researchgate.net
| Polymerization Step | Solvent | Activation Energy (Ea) (kJ/mol) | Reaction Heat (ΔH) (kJ/mol) |
| Dimerization | THF | 53.6 | -108.8 |
| DCM | 65.7 | -97.5 | |
| Trimerization | THF | 68.2 | -93.7 |
| DCM | 75.3 | -88.3 | |
| Tetramerization | THF | 73.2 | -91.6 |
| DCM | 79.1 | -87.0 |
Catalysis: The ring-opening of oxetanes is often sluggish and requires a catalyst to proceed efficiently. Cationic polymerization, a primary method for producing polyoxetanes, is initiated by acids, particularly Lewis acids. gatech.edu Lewis acid catalysts like boron trifluoride etherate (BF₃·OEt₂) are commonly used. researchgate.netmdpi.com
Theoretical studies explain the role of the Lewis acid in catalysis. wikipedia.org The catalyst functions by accepting an electron pair from the oxygen atom of the oxetane ring. wikipedia.orgunivaq.it This coordination withdraws electron density from the ring, making the carbon atoms adjacent to the oxygen more electrophilic and thus much more susceptible to nucleophilic attack by a monomer or an initiator. wikipedia.orgcymitquimica.com DFT calculations on related systems confirm that Lewis acid catalysis significantly lowers the activation energy of the reaction, thereby accelerating it. researchgate.net The choice of catalyst is critical, as it can influence not only the reaction rate but also the properties of the resulting polymer. mdpi.com
| Catalyst Type | Example(s) | Role in Polymerization |
| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Aluminum Trichloride (AlCl₃), Tin(IV) Chloride (SnCl₄) | Coordinates to the oxetane oxygen, activating the ring for nucleophilic attack and initiating cationic polymerization. researchgate.netwikipedia.org |
| Protic Acids | Strong acids | Protonates the oxetane oxygen to form a cationic intermediate that initiates polymerization. gatech.edu |
| Photoacid Generators (PAGs) | Onium salts | Generate a strong acid upon exposure to radiation (e.g., UV light) to initiate cationic polymerization. gatech.edu |
Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation
In-Situ Spectroscopic Monitoring of Reactions
In-situ spectroscopy allows for the continuous observation of a reaction as it progresses, providing a dynamic view of changes in molecular structure and concentration. This real-time data is invaluable for understanding the intricate details of reaction mechanisms.
Real-time or in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the kinetics of reactions involving 3-(chloromethyl)-3-methyloxetane (B1585086), particularly in polymerization processes. chemrxiv.orgnih.gov By tracking the disappearance of reactant signals and the appearance of product signals over time, detailed kinetic profiles can be constructed. nih.gov For instance, in the cationic ring-opening polymerization of oxetanes, ¹H and ¹³C NMR can be used to follow the consumption of the monomer and the formation of the resulting polyether. epa.gov The high resolution of NMR allows for the differentiation of various chemical environments, which is crucial for mechanistic interpretations. chemrxiv.org
In photopolymerization reactions, an LED-coupled fiber optic can be used to initiate the reaction within the NMR spectrometer, allowing for the precise measurement of polymerization rates and monomer conversion. chemrxiv.orgnih.gov This technique has been successfully applied to various monomers, demonstrating its utility as a complementary method to traditional techniques like Fourier-transform infrared spectroscopy (FTIR). chemrxiv.org The ability to observe kinetic data in real-time helps in determining reaction rate constants and understanding how different reaction conditions influence the polymerization process. nih.gov
Table 1: Application of Real-time NMR in Studying 3-(Chloromethyl)-3-methyloxetane Reactions
| Parameter Monitored | Information Gained | Relevance to 3-(Chloromethyl)-3-methyloxetane |
|---|---|---|
| Monomer concentration vs. time | Reaction kinetics, rate constants | Understanding the speed of polymerization and etherification reactions. |
| Appearance of new spectral peaks | Identification of products and stable intermediates | Elucidating the structure of the resulting polymer or substituted product. |
| Changes in chemical shifts | Alterations in the electronic environment of nuclei | Probing the formation of cationic intermediates during ring-opening. |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers a complementary approach for the real-time monitoring of reactions involving 3-(chloromethyl)-3-methyloxetane. azooptics.comirdg.org These techniques are particularly adept at identifying functional groups and tracking their transformation during a reaction. academie-sciences.fr Attenuated Total Reflectance (ATR)-IR spectroscopy, for example, can be used to follow the decrease of reactant bands and the increase of product bands, providing a direct measure of reaction conversion. academie-sciences.fr
Raman spectroscopy is also a powerful tool for in-situ reaction monitoring, with the ability to analyze samples non-invasively and non-destructively. irdg.orgnih.gov It is particularly useful for monitoring polymerization reactions where changes in the vibrational modes of the carbon-carbon double bond or the oxetane (B1205548) ring can be observed. irdg.org The use of fiber optic probes allows for the direct immersion of the probe into the reaction mixture, enabling real-time data acquisition in various reaction setups. academie-sciences.fr
Table 2: In-Situ Vibrational Spectroscopy for Monitoring 3-(Chloromethyl)-3-methyloxetane Reactions
| Spectroscopic Technique | Key Observable Changes | Mechanistic Insight Provided |
|---|---|---|
| Infrared (IR) Spectroscopy | Disappearance of oxetane ring vibrations, Appearance of ether C-O-C stretching bands, Changes in the C-Cl stretching frequency | Monitoring the progress of ring-opening polymerization, Detecting the formation of the polyether backbone, Observing reactions at the chloromethyl group. |
| Raman Spectroscopy | Decrease in the intensity of the symmetric ring breathing mode of the oxetane, Appearance of bands corresponding to the polymer chain | Quantifying the rate of monomer consumption, Confirming the structural integrity of the resulting polymer. |
Real-time NMR Spectroscopy for Kinetic and Mechanistic Studies
Mass Spectrometry for Reaction Intermediate Identification
Mass spectrometry (MS) is an exceptionally sensitive analytical technique for the detection and characterization of reaction intermediates, even at very low concentrations. rsc.org This is particularly relevant for the study of reactions involving 3-(chloromethyl)-3-methyloxetane, where reactive intermediates such as carbocations or other charged species may be formed. Techniques like electrospray ionization (ESI-MS) can be used to gently transfer ions from the reaction solution into the gas phase for mass analysis, allowing for the direct observation of intermediates. rsc.org
By coupling mass spectrometry with fragmentation techniques (MS/MS), the structure of these transient species can be further elucidated. This information is critical for piecing together the step-by-step mechanism of a reaction. For example, in the cationic polymerization of oxetanes, mass spectrometry could potentially identify the growing polymer chains and any side-products formed through chain transfer or termination steps.
Isotopic Labeling Studies for Mechanistic Pathway Tracing
Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. fiveable.menih.gov In the context of 3-(chloromethyl)-3-methyloxetane, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be incorporated into the molecule at specific positions. symeres.comscbt.com
By analyzing the distribution of these isotopes in the products using techniques like NMR or mass spectrometry, the exact mechanism of bond formation and cleavage can be determined. nih.gov For instance, labeling the methyl group with ¹³C could help to confirm whether this group remains intact during polymerization or participates in any rearrangement reactions. Similarly, labeling the chlorine atom with a heavier isotope could be used to study the kinetics of its displacement in nucleophilic substitution reactions through the kinetic isotope effect. symeres.com These studies provide a level of detail that is often unattainable through other analytical methods. scbt.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-(Chloromethyl)-3-methyloxetane |
| Deuterium |
| Carbon-13 |
| Oxygen-18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
